

A Comparative Guide to Hirshfeld Surface Analysis of Piperidinyl Compounds

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Compound of Interest

Compound Name: (S)-Piperidin-2-ylmethanol

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The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physicochemical properties, such as solubility and stability, which are critical for effective drug development. Hirshfeld surface analysis has emerged as a powerful computational tool to visualize and quantify intermolecular interactions that govern crystal packing. This guide provides a comparative overview of Hirshfeld surface analysis for several piperidinyl compounds, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of piperidine-based pharmaceuticals.

Unveiling Intermolecular Landscapes: A Quantitative Comparison

Hirshfeld surface analysis delineates the space occupied by a molecule in a crystal, allowing for the quantification of intermolecular contacts. The percentage contributions of various close contacts provide a "fingerprint" of the crystal packing. Below is a comparative summary of these contributions for a selection of piperidinyl compounds.

Compound Name	H...H (%)	C...H/H...C (%)	O...H/H...O (%)	Other notable contacts (%)	Reference
1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate	70.5	-	-	C...C	[1] [2]
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP)	-	-	-	H...Cl, C...Cl, Cl...Cl, N...H, C...C, C...N	[3] [4]
N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide	Majority	Third	Second	O...C/C...O (2.9%)	[5]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate	54.3	16.7 - 17.7	19.9 - 20.2	-	[6]
8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline	65.9	-	-	-	[7]

1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one	74.2	18.7	7.0	N...H/H...N (0.1%)	[8]
3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one	53.3	19.1	7.7	H...F/F...H (15.7%)	[9]
3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one	68	19	12	-	[10]

Key Observations:

- **Dominance of H...H Contacts:** Across all analyzed piperidinyll compounds, H...H interactions consistently represent the most significant contribution to the Hirshfeld surface, often exceeding 50%. [6][8][9][10] This is attributed to the high abundance of hydrogen atoms in these organic molecules.
- **Role of Heteroatoms:** The presence of heteroatoms like oxygen and nitrogen leads to significant O...H/H...O and N...H/H...N contacts, indicative of hydrogen bonding which plays a crucial role in stabilizing the crystal structures. [5][8][9][10] For instance, in N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, O...H/H...O contacts are the second most numerous. [5]
- **Influence of Substituents:** The nature of substituents on the piperidine ring dramatically influences the intermolecular interaction profile. For example, the presence of fluorine in 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one introduces notable H...F/F...H contacts (15.7%).

[9] Similarly, chlorine-containing compounds like BCMTP exhibit a variety of contacts involving chlorine.[3][4]

Experimental and Computational Protocol

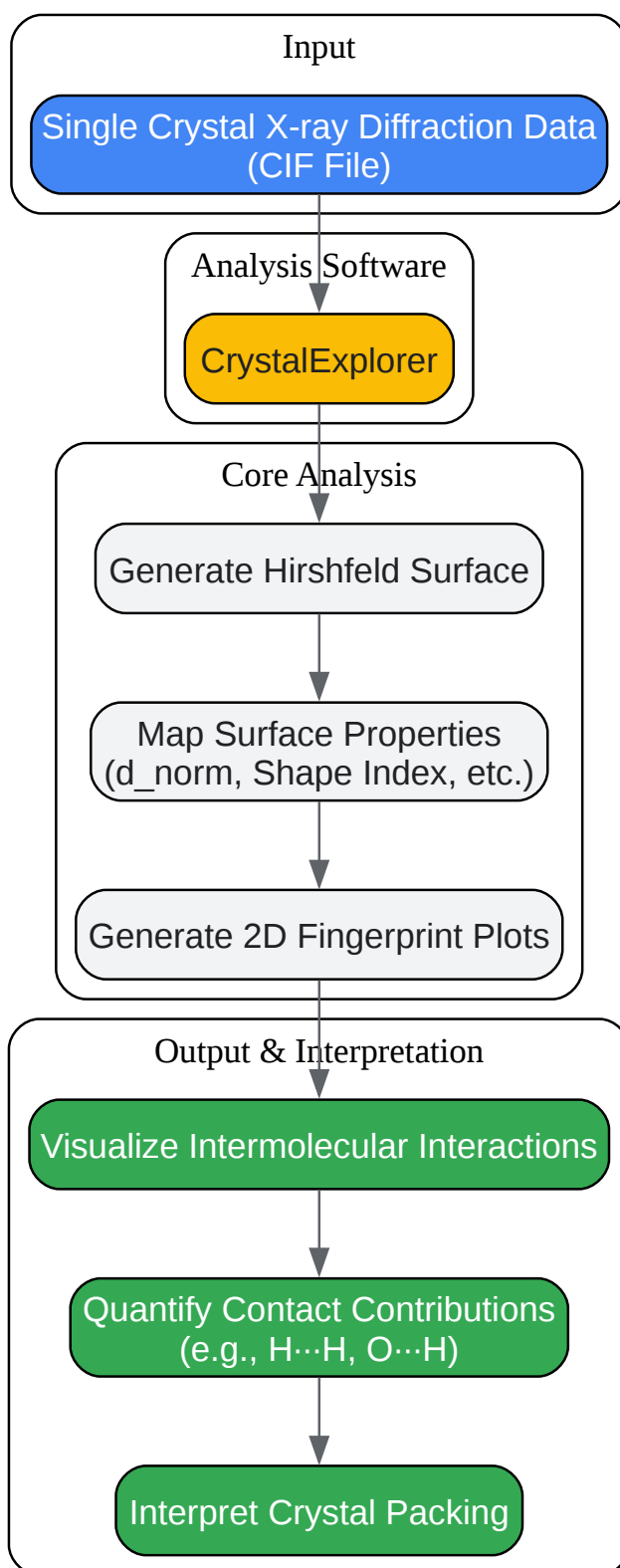
The following outlines a typical workflow for performing Hirshfeld surface analysis, primarily using the CrystalExplorer software.

- **Crystal Structure Determination:** High-quality single-crystal X-ray diffraction data is the foundational requirement. The output is a Crystallographic Information File (CIF).
- **Software:** CrystalExplorer is the most widely used software for Hirshfeld surface analysis.[2][8]
- **Hirshfeld Surface Generation:**
 - Import the CIF file into CrystalExplorer.
 - The software calculates the Hirshfeld surface of a molecule by partitioning the crystal space into regions where the electron distribution of the promolecule dominates that of the procrystal.[2]
- **Surface Property Mapping:** Various properties can be mapped onto the generated Hirshfeld surface to visualize intermolecular interactions. Key properties include:
 - **d_{norm}** (Normalized Contact Distance): This property is mapped using a red-white-blue color scheme. Red spots indicate contacts shorter than the van der Waals radii (close contacts), white represents contacts around the van der Waals limit, and blue signifies longer contacts.
 - **d_i** (Internal Distance) and **d_e** (External Distance): These represent the distances from any point on the surface to the nearest nucleus inside and outside the surface, respectively.
 - **Shape Index and Curvedness:** These properties help to identify complementary hollows and bumps on the surface, which are indicative of π - π stacking interactions.

- 2D Fingerprint Plots: These plots are a two-dimensional representation of the Hirshfeld surface, plotting d_i against d_e . They provide a quantitative summary of the intermolecular contacts, and the overall plot can be decomposed to show the percentage contribution of each specific atom-pair contact.^[2]

Visualizing the Workflow and Concepts

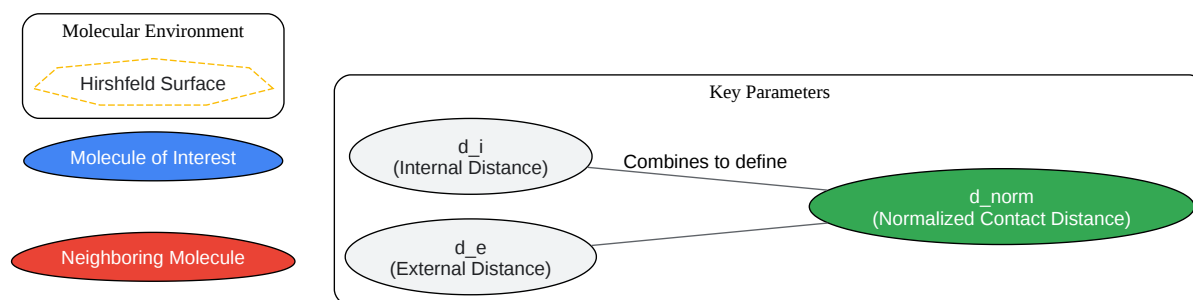
To better illustrate the process and the underlying principles of Hirshfeld surface analysis, the following diagrams are provided.



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Caption: Workflow for Hirshfeld surface analysis.

The following diagram illustrates the relationship between the key distance parameters used in generating Hirshfeld surfaces and 2D fingerprint plots.



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Caption: Key parameters in Hirshfeld surface analysis.

Conclusion

Hirshfeld surface analysis offers an indispensable lens through which the intricate world of intermolecular interactions in piperidiny compounds can be viewed and understood. The quantitative data derived from this method, particularly the percentage contributions of different contacts, provides a robust basis for comparing the packing motifs of various piperidine derivatives. For drug development professionals, this level of insight is crucial for anticipating the solid-state properties of drug candidates and for guiding the design of new molecules with optimized characteristics. The standardized workflow and clear visualization tools associated with Hirshfeld surface analysis make it an accessible and powerful technique for both computational and medicinal chemists.

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